Specific Scientific Field: This application falls under the field of Genome Editing .
Summary of the Application: NU7441 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It is highly selective for DNA-PK, with an IC₅₀ of 14 nM .
Methods of Application: In the context of genome editing, NU7441 is used to reduce the frequency of NHEJ and increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .
Results or Outcomes: The use of NU7441 in genome editing has been shown to increase the efficiency of HDR, thereby improving the precision of CRISPR-Cas9 genome editing .
Specific Scientific Field: This application is in the field of Cancer Research .
Summary of the Application: NU7441 has been used in cancer research to sensitize human cancer cell lines to DNA double-strand-break-inducing therapies (chemo- or radio-therapy) by inhibiting DNA-PK activity and delaying the repair of double-strand breaks .
Methods of Application: In cancer research, NU7441 is applied to human cancer cell lines. It works by inhibiting the activity of DNA-PK, thereby delaying the repair of DNA double-strand breaks induced by chemo- or radio-therapy .
Results or Outcomes: The application of NU7441 in cancer research has shown that it can sensitize human cancer cell lines to DNA double-strand-break-inducing therapies, potentially improving the effectiveness of these treatments .
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, commonly referred to as NU7441, is a synthetic compound known for its potent inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is crucial in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. The compound has gained significant attention in cancer research due to its ability to sensitize cancer cells to various DNA-damaging agents, including ionizing radiation and chemotherapeutic drugs .
The primary reaction involving 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its interaction with DNA-PK. By inhibiting this kinase, NU7441 disrupts the NHEJ repair mechanism, leading to an accumulation of DNA damage in cancer cells. This mechanism enhances the efficacy of treatments that induce DNA double-strand breaks, such as radiation therapy and certain chemotherapeutics .
NU7441 exhibits a high level of selectivity for DNA-PK, with an IC₅₀ value of approximately 14 nM. Its biological activity has been demonstrated in various studies where it sensitizes human cancer cell lines to therapies that induce DNA damage. For instance, it has been shown to enhance the radiosensitivity of liver cancer cells and increase the effectiveness of doxorubicin in breast cancer cells . Additionally, it has been utilized in genome editing applications by increasing the efficiency of homology-directed repair (HDR) when used alongside CRISPR-Cas9 technology .
The synthesis of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one involves several key steps starting from a chromenone derivative. The general synthetic route includes:
The applications of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one are primarily centered around its role as a DNA-PK inhibitor:
Interaction studies have demonstrated that NU7441 effectively inhibits DNA-PK activity, leading to reduced NHEJ repair efficiency. This inhibition results in increased accumulation of DNA damage within cancer cells, thereby enhancing their susceptibility to therapeutic agents that induce double-strand breaks. Research indicates that combining NU7441 with other chemotherapeutics can significantly improve treatment outcomes in various cancer models .
Several compounds share structural similarities or biological functions with 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one. Here are a few notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
KU57788 (another name for NU7441) | Benzopyran derivative | Selective DNA-PK inhibitor; similar activity |
KU-57788 | Chromenone derivative | Potent inhibitor with similar mechanisms |
AZD7648 | Selective DNA-PK inhibitor | Competes with ATP; similar application in oncology |
M3814 | Dual-targeting agent | Inhibits both DNA-PK and ATM; broader activity |
Uniqueness: What sets 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one apart from these compounds is its specific structural attributes that confer high selectivity towards DNA-PK without significantly affecting other kinases involved in DNA repair pathways. This selectivity is crucial for minimizing off-target effects during cancer therapy .